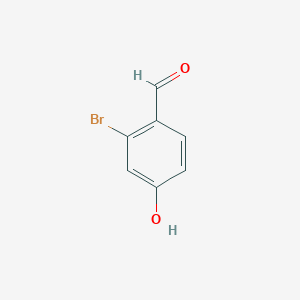

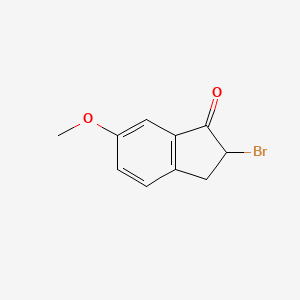

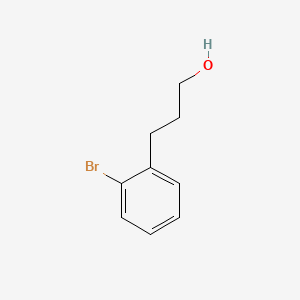

3-(2-Bromo-phenyl)-propan-1-OL

Vue d'ensemble

Description

3-(2-Bromo-phenyl)-propan-1-OL is a chemical compound that is part of a broader class of organic molecules which often contain bromine, a halogen known to be useful in various chemical reactions due to its reactivity. The presence of the bromine atom on the phenyl ring makes this compound a potential candidate for further chemical transformations, such as substitutions or coupling reactions.

Synthesis Analysis

The synthesis of related brominated compounds has been demonstrated in several studies. For instance, the tetrahydropyranyl ether of (E)-3-bromo-3-trimethylsilyl-2-propen-1-ol serves as a synthon for the formation of both anionic and cationic species, depending on how the bromine group is replaced by an alkyl group . Similarly, 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol is synthesized by the condensation of 3-bromobenzaldehyde with 1,3-diaminopropan-2-ol, showcasing the versatility of brominated precursors in forming more complex structures .

Molecular Structure Analysis

The molecular structure of brominated compounds can be quite diverse and is often determined using techniques such as NMR, FT-IR spectroscopy, and X-ray crystallography. For example, the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was elucidated using these methods, revealing its monoclinic crystal system . These techniques are essential for confirming the structure of synthesized compounds and for understanding their potential reactivity.

Chemical Reactions Analysis

Brominated compounds are known to participate in a variety of chemical reactions. The presence of a bromine atom can facilitate electrophilic aromatic substitution reactions, as well as nucleophilic substitutions. For example, the synthesis of all-para-brominated oligo(N-phenyl-m-aniline)s involves a one-pot procedure from nonbrominated oligomers, indicating the reactivity of bromine in facilitating the formation of complex structures . Additionally, 2,3-dibromo-1-(phenylsulfonyl)-1-propene is used as a reagent for the synthesis of furans and cyclopentenones, demonstrating the versatility of brominated compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom. These properties include melting points, boiling points, solubility, and reactivity. The antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are structurally related to 3-(2-Bromo-phenyl)-propan-1-OL, were investigated, showing that these compounds have biological activity, although lower compared to certain beta blockers . This suggests that the physical and chemical properties of brominated compounds can be fine-tuned to achieve desired biological effects.

Applications De Recherche Scientifique

-

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

- Scientific Field : Pharmacology .

- Application Summary : These derivatives have been synthesized to study their antimicrobial and anticancer activities .

- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

- Results : The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

-

4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide

- Scientific Field : Chemistry .

- Application Summary : This compound was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene .

- Methods of Application : All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile .

- Results : This is a four-step protocol starting from thiophene with an overall yield of 47% .

-

3-(2-bromoacetyl)-2H-chromen-2-one

Safety And Hazards

Orientations Futures

The study of bromophenols and related compounds is an active area of research, with potential applications in medicinal chemistry, materials science, and other fields . Further studies could explore the synthesis, properties, and potential uses of “3-(2-Bromo-phenyl)-propan-1-OL” and similar compounds.

Propriétés

IUPAC Name |

3-(2-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODAJGPTULSNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441061 | |

| Record name | 3-(2-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromo-phenyl)-propan-1-OL | |

CAS RN |

52221-92-8 | |

| Record name | 3-(2-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.